molecular formula C10H14BrNOS B8315014 4-[1-(5-Bromo-thiophen-2-yl)-ethyl]-morpholine

4-[1-(5-Bromo-thiophen-2-yl)-ethyl]-morpholine

Cat. No.: B8315014
M. Wt: 276.20 g/mol
InChI Key: NIMIVEJAQIEPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(5-Bromo-thiophen-2-yl)-ethyl]-morpholine is a useful research compound. Its molecular formula is C10H14BrNOS and its molecular weight is 276.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

4-[1-(5-bromothiophen-2-yl)ethyl]morpholine

InChI

InChI=1S/C10H14BrNOS/c1-8(9-2-3-10(11)14-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3

InChI Key

NIMIVEJAQIEPKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of morpholine (1.20 mmol) in titanium (IV) isopropoxide (1.95 mmol) was added 2-acetyl-5-bromothiophene (1.20 mmol). The reaction was heated in a microwave at 150° C. for 5 minutes. Sodium borohydride (1.95 mmol) was added and the reaction stirred at RT for 16 h. The reaction was diluted with sodium hydroxide solution (2N, 10 ml) and the solids formed removed by filtration. The filtrate was extracted with ethylacetate (3×20 ml), the combined organics were washed with brine and dried over magnesium sulphate. The product was purified by flash chromatography (silica gel, 10-20% ethylacetate in iso-hexane) to, give the title product as a brown oil: m/z=276 (100%, M+H), 278 (100%, M+H) in MS ES+.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.95 mmol
Type
catalyst
Reaction Step One
Quantity
1.95 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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